3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate
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Overview
Description
“3,4-Dihydro-2H-1,5-benzodioxepin” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its molecular formula is C9H10O2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3,4-Dihydro-2H-1,5-benzodioxepin” include a molecular weight of 150.18 . It is typically stored in a dry room temperature environment .Scientific Research Applications
Chemical and Spectroscopic Properties
The study of chemical and spectroscopic properties of related compounds provides foundational knowledge for understanding the behavior and potential applications of 3,4-Dihydro-2H-1,5-benzodioxepin-7-yl isocyanate. Research by Rosnati and Marchi (1962) on 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin has contributed to the chemical characterization of such compounds, offering insights into their structure and reactivity which are crucial for scientific research applications (Rosnati & Marchi, 1962).
Synthesis of Analogues with Biological Properties
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine analogs has been explored due to their interesting biological properties. Damez et al. (2001) describe an easy palladium-catalyzed method to access substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, highlighting their significance in the development of β-adrenergic stimulants and bronchial dilators, as well as their relation to antifungal compounds (Damez, Labrosse, Lhoste, & Sinou, 2001).
Conformational Studies
Understanding the conformation of 3,4-dihydro-2H-1,5-benzodioxepin derivatives is crucial for their application in scientific research. Studies by Archer, Claret, and Hayman (1971) on the conformations of these derivatives, determined through ultraviolet absorption spectra, provide valuable information on how substituents affect their structure and potentially their reactivity and interaction with biological targets (Archer, Claret, & Hayman, 1971).
Crystal Structure Analysis
The crystal structure analysis of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid by Steward, Hoyes, and Prichard (1973) demonstrates the molecule's skew conformation. This type of structural information is vital for understanding the molecular interactions and stability of such compounds in various environments, which is essential for their application in materials science and pharmaceutical research (Steward, Hoyes, & Prichard, 1973).
Safety and Hazards
Properties
IUPAC Name |
7-isocyanato-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-7-11-8-2-3-9-10(6-8)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCMKSIKRPVTAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N=C=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380038 |
Source
|
Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-87-8 |
Source
|
Record name | 7-Isocyanato-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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